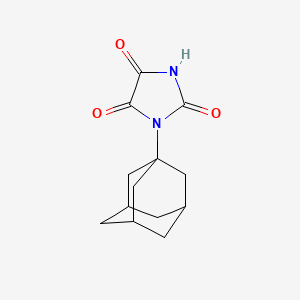

1-(1-Adamantyl)imidazolidine-2,4,5-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

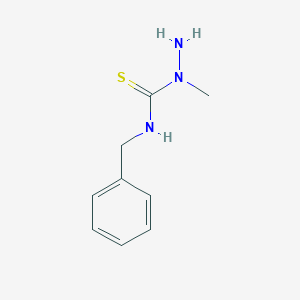

1-(1-Adamantyl)imidazolidine-2,4,5-trione is a compound that belongs to a class of chemicals that include adamantane derivatives with an imidazolidine-2,4,5-trione structure. These compounds are of interest due to their potential biological activities, such as inhibition of DNA repair enzymes and cytotoxic effects on cancer cell lines . The adamantane moiety is a bulky, rigid, and hydrophobic structure that can impart unique physical and chemical properties to the compounds it is part of.

Synthesis Analysis

The synthesis of adamantane derivatives, including those with imidazolidine-2,4,5-trione structures, typically involves the reaction of oxalyl chloride with corresponding ureas. This method has been shown to provide good yields and allows for the introduction of various substituents, including adamantane . Additionally, the synthesis of related compounds, such as 2-(adamantan-1-yl)imidazo[1,2-a]pyridines, has been achieved by alkylation of substituted 2-aminopyridines with bromomethyl (adamantan-1-yl) ketone . These methods demonstrate the versatility and efficiency of synthesizing adamantane-containing heterocycles.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the presence of the adamantane nucleus, which is known for its stability and lack of easily removable groups . This stability is crucial for the biological activity of the compounds, as it can influence their interaction with biological targets. The imidazolidine-2,4,5-trione ring is another significant feature that can be modified to enhance solubility and biological activity .

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions, such as bromination, which typically inserts a bromine atom into the imidazole ring without affecting the adamantane nucleus . They can also participate in the Ritter reaction, despite the absence of easily removed groups in the adamantane nucleus . These reactions are important for further functionalization of the compounds and can be used to synthesize more complex derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane nucleus, which imparts hydrophobicity and rigidity to the molecules. The solubility of these compounds can be increased by bioisosteric replacement of the ureide group with a parabanic acid fragment . The adamantane nucleus also contributes to the stability of the compounds, making them suitable for biological studies and potential therapeutic applications.

科学的研究の応用

Inhibition of Soluble Human Epoxide Hydrolase

1-(1-Adamantyl)imidazolidine-2,4,5-trione derivatives show promising inhibitory activity against soluble human epoxide hydrolase, an enzyme involved in various physiological processes. Some compounds in this series exhibit high inhibitory potency, making them potential candidates for further pharmacological development (D’yachenko et al., 2017).

Synthesis of Imidazolidine Derivatives

Research into the synthesis of imidazolidine-2,4,5-trione derivatives has identified these compounds as active components with potential pharmacological and agrochemical applications. The focus is on exploring the synthetic routes and properties of these derivatives (Lee et al., 2010).

Cholinergic Enzyme Inhibitors

Novel acetylcholinesterase and butyrylcholinesterase inhibitors have been synthesized from 1-(1-Adamantyl)imidazolidine-2,4,5-trione derivatives. These compounds show significant inhibitory activity, surpassing standard drugs like rivastigmine, and are promising for the treatment of diseases involving cholinergic dysfunction (Pejchal et al., 2011).

Catalysis in Ethylene Polymerization

(Imido)vanadium(V) dichloride complexes containing 1,3-imidazolidin-2-iminato ligands, where 1-(1-Adamantyl)imidazolidine-2,4,5-trione derivatives are used, have shown high catalytic activity in ethylene polymerization. These complexes are significant for their potential in polymer production (Nomura et al., 2014).

Kinetics in Chemical Reactions

The kinetics and mechanisms of reactions involving 1-(1-Adamantyl)imidazolidine-2,4,5-trione, such as its addition to oxiranes, have been studied to understand its reactivity and potential applications in various chemical processes (Zarzyka-Niemiec & Lubczak, 2003).

Inhibition of Soluble Epoxide Hydrolase with Enhanced Water Solubility

A series of inhibitors of soluble epoxide hydrolase containing 1-(1-Adamantyl)imidazolidine-2,4,5-trione have been synthesized, demonstrating inhibition potency and improved water solubility. This enhancement is significant for drug formulation and delivery (Burmistrov et al., 2019).

Safety And Hazards

特性

IUPAC Name |

1-(1-adamantyl)imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-10-11(17)15(12(18)14-10)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H,14,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAMZIXLIWFURG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=O)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368763 |

Source

|

| Record name | 1-(1-adamantyl)imidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantyl)imidazolidine-2,4,5-trione | |

CAS RN |

37428-73-2 |

Source

|

| Record name | 1-(1-adamantyl)imidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)

![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)

![4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271306.png)

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)